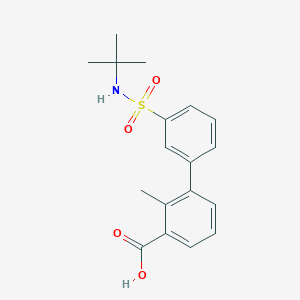
2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid (2-(3-t-BSFBA) is a synthetic organic compound with a molecular formula of C11H13FO3S. It is a colorless solid that is insoluble in water and has a melting point of 92-94°C. 2-(3-t-BSFBA is a widely used reagent in organic synthesis due to its high reactivity, low cost, and ease of use. It is also used in various scientific research applications, such as in the synthesis of other organic compounds, as a catalyst for reactions, and as a biological agent in studies of biochemical and physiological effects.
Mecanismo De Acción
2-(3-t-BSFBA is known to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 2-(3-t-BSFBA increases the levels of acetylcholine in the body, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
2-(3-t-BSFBA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase acetylcholine levels in the brain, resulting in increased alertness and improved memory. It has also been studied for its potential to reduce inflammation, improve cognitive function, and reduce the symptoms of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-t-BSFBA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to use, and has a high reactivity. However, it can also be toxic in high concentrations and can interfere with other chemical reactions. It is also important to note that it is not approved for use in humans, and should only be used in laboratory experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(3-t-BSFBA. It could be studied further for its potential to reduce inflammation or improve cognitive function. It could also be used in the synthesis of other organic compounds, such as pharmaceuticals or pesticides. Additionally, it could be studied for its potential to act as an inhibitor of other enzymes, or for its potential to act as a biological agent in other biochemical and physiological studies. Finally, it could be used to investigate its ability to act as a catalyst for other chemical reactions.
Métodos De Síntesis
2-(3-t-BSFBA is synthesized by the reaction of 3-t-butylsulfonyl chloride and 6-fluorobenzoic acid. This reaction is typically performed in a solvent such as dichloromethane or diethyl ether at room temperature. The reaction is usually complete within a few hours, and the product is typically isolated as a white solid.
Aplicaciones Científicas De Investigación
2-(3-t-BSFBA is a widely used reagent in organic synthesis due to its high reactivity, low cost, and ease of use. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic molecules. It has also been used as a catalyst for a variety of chemical reactions, such as the synthesis of cyclic compounds and the formation of carbon-carbon bonds. In addition, 2-(3-t-BSFBA has been used in biological studies as a biological agent to investigate its biochemical and physiological effects.
Propiedades
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)12-7-4-6-11(10-12)13-8-5-9-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOPAXBNTXMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412998.png)
![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)

![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)








